molecular formula C26H28N4O5 B3011312 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide CAS No. 1206989-71-0

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B3011312
CAS No.: 1206989-71-0
M. Wt: 476.533
InChI Key: OKOVYCUOTNLAPZ-UHFFFAOYSA-N
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Description

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

Research on compounds structurally related to 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide highlights their synthesis and potential applications in various fields, including medicinal chemistry and agriculture. The chemical properties of these compounds enable their use in the development of drugs and pesticides.

  • Insecticidal Activity : The synthesis of pyridine derivatives, including those with structural elements similar to the compound , has demonstrated significant insecticidal activities. For instance, studies have found that certain pyridine derivatives exhibit potent aphidicidal activities, suggesting their potential use in agricultural pest management (Bakhite et al., 2014).

  • Antimicrobial Properties : Another area of application is the development of antimicrobial agents. Fluoroquinolone-based compounds, sharing structural motifs with the target compound, have been synthesized and tested for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the treatment of microbial infections (Patel & Patel, 2010).

  • Anti-Inflammatory and Analgesic Agents : Compounds derived from modifications of the core structure of interest have also been explored for their anti-inflammatory and analgesic properties. Novel derivatives have shown to act as cyclooxygenase inhibitors, with significant analgesic and anti-inflammatory activities, suggesting their potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Development of PET Radiotracers : The high affinity of certain arylamides, structurally related to the target compound, for σ2 receptors has been exploited in the development of PET radiotracers for tumor diagnosis. These compounds' selective binding properties make them suitable candidates for imaging tools in cancer research (Abate et al., 2011).

  • Anticancer Activities : The structural framework of the compound in focus allows for the synthesis of derivatives with potential anticancer activities. For example, derivatives incorporating piperazine moieties have demonstrated significant in vitro anticancer activities against various cancer cell lines, highlighting the versatility of this chemical structure in drug development (Mistry et al., 2015).

Properties

IUPAC Name

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c1-32-19-5-6-21-20(13-19)24(17(14-27)15-28-21)30-9-7-16(8-10-30)26(31)29-18-11-22(33-2)25(35-4)23(12-18)34-3/h5-6,11-13,15-16H,7-10H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOVYCUOTNLAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.